molecular formula C8H11N3 B1400885 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine CAS No. 1795501-20-0

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Cat. No. B1400885
CAS RN: 1795501-20-0
M. Wt: 149.19 g/mol
InChI Key: AOLGPUHMHFJSJQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine is a chemical compound with the molecular formula C10H13N . It is a derivative of naphthyridine, a class of compounds that have been well explored by the scientific community due to their wide range of biological applications .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine and its derivatives often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine consists of a naphthyridine core, which is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .

Scientific Research Applications

Reactivity and Derivative Synthesis

The reactivity of 5,6,7,8-tetrahydro-2,7-naphthyridine derivatives has been a focus of research. Sirakanyan et al. (2014) investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles, leading to the formation of mono- and di-amino-substituted derivatives. This study highlighted the different reactivities of the two chlorine atoms in the compound under various conditions, including an unexpected rearrangement to form 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines (Sirakanyan et al., 2014).

Synthesis of New Heterocyclic Systems

Sirakanyan et al. (2013) developed methods for synthesizing new substituted 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines and their derivatives. This process involved heating in an amine to achieve a Dimroth rearrangement at the triazole fragment (Sirakanyan et al., 2013).

Preparation of αVβ3 Integrin Antagonists

Hartner et al. (2004) described the preparation of key intermediates in the synthesis of αVβ3 antagonists, utilizing 5,6,7,8-tetrahydro-1,8-naphthyridine. The process involved efficient double Sonogashira reactions and Chichibabin cyclizations (Hartner et al., 2004).

Synthesis of New Heterocyclic Systems via Azide/Tetrazole Equilibrium

In 2014, Sirakanyan et al. synthesized 7-alkyl-1-azido-3-chloro-4-cyano-5,6,7,8-tetrahydro-2,7-naphthyridines. Their study emphasized the azide/tetrazole equilibrium and the subsequent creation of new heterocyclic systems (Sirakanyan et al., 2014).

Improved Synthesis for Conformationally-Restricted Analogs

Dow and Schneider (2001) reported an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally-restricted analog of 2-(3-pyridyl)ethylamine. This synthesis provided significant improvements over previous methods (Dow & Schneider, 2001).

Library Synthesis for Antituberculosis Activity

In 2008, Zhou et al. utilized the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis. This led to the identification of three lead compounds with antituberculosis activity (Zhou et al., 2008).

Multicomponent Synthesis and Fragmentation

Fayol and Zhu (2005) conducted a multicomponent synthesis involving alpha-(isocyano)acetamide, a homoallyl amine, and an aldehyde. This process created epoxy-tetrahydronaphthyridine and its derivatives, showcasing the structural diversity achieved through fragmentation (Fayol & Zhu, 2005).

properties

IUPAC Name

5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h2,4,10H,1,3,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLGPUHMHFJSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

CAS RN

1795501-20-0
Record name 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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